N,N,4-Trimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide
Description
N,N,4-Trimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide is a synthetic organic compound with a unique structure that includes a thiazole ring, sulfonamide group, and multiple methyl groups
Properties
IUPAC Name |
N,N,4-trimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S2/c1-5-6(13-7(8-2)9-5)14(11,12)10(3)4/h1-4H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWCEKACZIABGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593207 | |
| Record name | N,N,4-Trimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292138-57-9 | |
| Record name | N,N,4-Trimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-Trimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide typically involves the reaction of 2-amino-4-methylthiazole with sulfonyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N,4-Trimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Scientific Research Applications
N,N,4-Trimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide has various applications across multiple scientific domains:
Chemistry
This compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.
Biology
Research has indicated potential biological activities , including:
- Antimicrobial Properties : Studies suggest that compounds with similar structures exhibit antimicrobial effects, making this compound a candidate for further investigation in antibiotic development.
- Anticancer Activity : Preliminary studies have indicated that thiazole derivatives may possess anticancer properties, which could be explored through further biological assays.
Medicine
In the pharmaceutical field, this compound is being investigated as a lead compound in drug development. Its interactions with biological targets could lead to the creation of new therapeutic agents.
Industry
The compound is utilized in the development of new materials and chemical processes. Its unique chemical properties may allow for innovations in industrial applications.
Uniqueness
This compound is distinct due to its combination of functional groups and thiazole ring structure, which imparts unique chemical and biological properties compared to other similar compounds.
Mechanism of Action
The mechanism of action of N,N,4-Trimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The thiazole ring may also play a role in binding to biological targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N,4-Trimethyl-2-(methylamino)quinolin-7-amine
- N,N,4-Trimethyl-2-pentanamine
Uniqueness
N,N,4-Trimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide is unique due to its specific combination of functional groups and its thiazole ring structure. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
Overview
N,N,4-Trimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide is a synthetic compound that features a thiazole ring and a sulfonamide group. Its unique structure indicates potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to explore its biological activity through various studies and data.
The biological activity of this compound is primarily attributed to its sulfonamide group, which can inhibit the activity of specific enzymes or receptors. The thiazole ring enhances binding affinity to biological targets, potentially affecting various biochemical pathways involved in disease processes .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamides have been shown to interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase, an essential enzyme in bacterial metabolism .
Anticancer Activity
Recent studies have focused on the anticancer potential of thiazole derivatives. For example:
- Case Study 1 : A study synthesized thiazole-sulfanilamide derivatives and evaluated their cytotoxicity against MCF-7 breast cancer cells. The compound M5 demonstrated an IC50 value of 18.53 µg/ml, indicating significant cytotoxic activity comparable to cisplatin .
- Case Study 2 : Another study highlighted the ability of thiazole derivatives to inhibit tubulin polymerization and induce apoptosis in cancer cells. Compounds derived from similar structures showed IC50 values ranging from 1.14 to 2.41 µg/ml against MCF-7 cells .
Comparative Analysis with Similar Compounds
A comparison with other thiazole-based compounds reveals the unique biological profile of this compound:
| Compound Name | IC50 (µg/ml) | Activity Type |
|---|---|---|
| This compound | TBD | Antimicrobial/Anticancer |
| Compound M5 | 18.53 | Anticancer |
| Compound 5c (Thiazole derivative) | 1.14 | Anticancer |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
